Dethiobiotin is a key intermediate in the biosynthesis of biotin, a water-soluble vitamin that serves as a cofactor for various carboxylase enzymes. Dethiobiotin itself is synthesized from specific precursors through enzymatic pathways primarily found in microorganisms and plants. The compound is classified as a ureido derivative, characterized by its role in the carboxylation reactions essential for biotin synthesis.
Dethiobiotin is predominantly sourced from microbial systems, particularly Escherichia coli, where it is synthesized as part of the biotin biosynthetic pathway. The enzyme dethiobiotin synthetase catalyzes the formation of dethiobiotin from (7R,8S)-7,8-diaminononanoic acid and carbon dioxide, utilizing ATP and divalent cations as cofactors .
Dethiobiotin falls under the category of vitamins, specifically within the B-vitamin group. It is classified as a ureido compound due to its structural characteristics, which include a ureido ring that is integral to its biological function.
Dethiobiotin possesses a complex molecular structure characterized by its ureido ring and various functional groups. Its molecular formula is , reflecting its composition.
Dethiobiotin participates in several biochemical reactions, primarily within the context of biotin synthesis. The key reactions include:
The enzymatic mechanism involves:
The mechanism of action for dethiobiotin involves its role as an intermediate in biotin biosynthesis. This process includes:
Studies indicate that hydrogen atom abstraction from specific positions on dethiobiotin is rate-limiting in the synthesis pathway, highlighting its critical role in enzymatic reactions .
Dethiobiotin has significant scientific applications, particularly in:
Dethiobiotin(1−) (CHEBI:57861) represents the deprotonated, physiologically relevant form of dethiobiotin that serves as the immediate precursor to biotin in the biosynthetic pathways of bacteria, archaea, fungi, and plants [1] [6]. This carboxylated intermediate is synthesized via an ATP-dependent enzymatic carboxylation reaction exclusive to microorganisms and plants, absent in mammals, making its biosynthesis a target for antimicrobial development [4] [8]. The reaction catalyzed by dethiobiotin synthetase (DTBS; EC 6.3.3.3) converts (7R,8S)-7,8-diaminononanoate (DAPA), CO₂, and ATP into dethiobiotin(1−), ADP, hydrogenphosphate (HPO₄²⁻), and a hydron (H⁺) [1] [9]. This transformation is physiologically critical as it generates the ureido ring structure characteristic of dethiobiotin—a fused imidazolidine ring formed between N7 and N8 of DAPA [1] [5].
Dethiobiotin synthetase (BioD) orchestrates a multistep reaction requiring divalent cations (typically Mg²⁺) and proceeding through three chemically distinct stages:
Kinetic crystallography studies capturing enzyme-substrate complexes (e.g., PDB: 1DBS, 1BS1) reveal significant conformational changes in the phosphate-binding loop (P-loop; residues Gly8-Gly14-Lys15-Thr16 in E. coli) upon nucleotide binding. This loop closes over the active site, positioning ATP and optimizing interactions critical for catalysis [1] [5] [10].
Table 1: Key Catalytic Residues in Dethiobiotin Synthetase (E. coli numbering)
Residue | Role in Catalysis | Functional Impact of Mutation |
---|---|---|
Lys15 | Electrostatic stabilization of α/β-phosphates of ATP; transition state stabilization | K15Q: >99.99% loss activity; 1800x ↑ Km(ATP), 40x ↑ Km(DAPA) |
Lys37 | Stabilization of carbamate/carbamylphosphate intermediates; H-bond donor | K37L/Q/R: <0.9% activity; >10x ↑ Km(ATP), >100x ↑ Km(DAPA) |
Thr11 | Stabilization of ATP binding via P-loop conformation | T11V: 24,000x ↑ Km(ATP); minimal effect on kcat |
Ser41 | H-bond to DAPA N7; moderate role in substrate binding | S41A/C: Near wild-type kcat; moderate ↑ Km(DAPA/ATP) |
Glu12 | Mg²⁺ ligand (Metal 1 site); DAPA/ATP binding synergy | E12A/D: Near wild-type activity; altered ATP-DAPA binding synergy |
BioD enzymes exhibit conserved catalytic mechanisms but significant variations in substrate specificity and nucleotide utilization across species:
Table 2: Comparative Kinetic Parameters of Dethiobiotin Synthetases
Enzyme Source | Km (DAPA) (µM) | Km (ATP) (µM) | kcat (min⁻¹) | kcat/Km (DAPA) (min⁻¹µM⁻¹) | Nucleotide Specificity |
---|---|---|---|---|---|
E. coli BioD | 0.25 | 0.17 | 2.16 | 8.66 | ATP only |
E. coli YnfK | 0.50 | 0.34 | 1.96 | 3.91 | ATP preferred |
E. coli YnfK (S13E/I184Y) | 0.20 | 0.18 | 3.91 | 19.55 | ATP preferred |
M. tuberculosis BioD | ~0.2* | ~0.2* (CTP) | ~2.0* | ~10.0* | ATP, CTP, GTP, UTP, TTP |
*Values estimated from binding and activity data [8].
The formation of the ureido ring hinges on precise intermediate stabilization and conformational dynamics:
Table 3: Key Structural Features of Dethiobiotin Synthetase Complexes
PDB Code | Ligands | Key Structural Insights | Source |
---|---|---|---|
1BS1 | Dethiobiotin, ADP, PO₄, Mg²⁺ | Product complex; Ureido ring H-bonded to Lys37, Ser41; Pi stabilized by Thr11, Lys15 | E. coli |
1BYI | DAPA, ADP, AlF₃, Mg²⁺ | Transition state analog; AlF₃ mimics PO₄ in mixed anhydride; N7-carbamate modeled; Lys15, Lys37 stabilize AlF₃/DAPA | E. coli |
1DBS | SO₄²⁻ (mimics PO₄) | Mg²⁺-SO₄ complex reveals role of Mg²⁺ in P-loop conformation and substrate binding synergy | E. coli |
3QXC | ATP, Mg²⁺, 8-ac | ATP binding mode in hpDTBS; Base H-bonded to backbone; P-loop closed; 8-ac disordered without Pi | H. pylori |
3QXH | ADP, PO₄, Mg²⁺, 8-ac | Mimics post-cyclization state; 8-ac carboxylate bound to Gly151'-Asn154'; PO₄ H-bonded to 8-ac amino group and Thr39 | H. pylori |
2QMO | Apo enzyme | Open P-loop conformation; DAPA binding site disordered | H. pylori |
Listed Compounds:
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